7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid
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Overview
Description
The compound “7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has various substituents on the quinoline structure, including a chlorine atom, an ethoxyphenyl group, a methyl group, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents attached at the specified positions . Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the molecular structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorine atom might be susceptible to nucleophilic substitution reactions, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Scientific Research Applications
Pharmacokinetics and Metabolism
Metabolism of Chlorogenic Acid Compounds : Chlorogenic acids (CGAs), present in coffee, demonstrate potential biopharmacological properties. A study detailed the bioavailability and metabolic pathways of CGAs in humans, indicating differential absorption and metabolism among individuals. This research contributes to understanding how similar compounds might be processed in the body, relevant for designing drugs with better efficacy and fewer side effects (Monteiro et al., 2007).
Disposition and Metabolism of Novel Antagonists : The study of the disposition and metabolism of novel orexin receptor antagonists, such as SB-649868, provides insights into the elimination pathways and metabolite profiles, crucial for understanding the pharmacokinetics of similar quinoline derivatives (Renzulli et al., 2011).
Chemical Properties and Environmental Exposure
Environmental Exposure to Phthalates : Research on the metabolism and excretion of di-isononyl phthalate (DINP) in humans after oral exposure sheds light on the environmental and health impacts of plasticizers, relevant for assessing the safety of chemical compounds used in various industries (Koch & Angerer, 2007).
Environmental Exposure to DINCH : A study on the environmental exposure to 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights the importance of monitoring new plasticizers replacing traditional phthalates, to understand their presence in the human body and potential health implications (Silva et al., 2013).
Biochemical and Molecular Interactions
Bioavailability and Pharmacokinetics of Phenolic Compounds : The study of the absorption, metabolism, and pharmacokinetics of artichoke leaf extracts in humans provides valuable information on how phenolic compounds, including those structurally related to quinolines, are processed in the human body. This research is fundamental for developing dietary supplements and medications with optimized bioavailability (Wittemer et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-3-24-13-6-4-12(5-7-13)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVPQAYESQGLKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |
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